Product packaging for 2-(Azidomethyl)-1,3-thiazole(Cat. No.:)

2-(Azidomethyl)-1,3-thiazole

Cat. No.: B1287221
M. Wt: 140.17 g/mol
InChI Key: PZFOOCWPEJDVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-1,3-thiazole is a high-purity chemical reagent serving as a specialized synthetic intermediate for researchers in drug discovery and development. This compound features a 1,3-thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen atoms—which is a privileged scaffold in medicinal chemistry . The azidomethyl functional group attached to the core structure provides a versatile chemical handle for further derivatization through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, facilitating the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The 1,3-thiazole core is of significant research interest as it is a constituent of numerous FDA-approved drugs, including antitumor, antibacterial, and anti-inflammatory agents . Scientific literature highlights that novel 1,3-thiazole analogues are actively investigated for their potent biological activities, particularly in oncology research. For instance, related thiazole derivatives have demonstrated promising antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds functioning through the inhibition of critical targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) . The reactivity of the azide group and the proven pharmacological relevance of the thiazole ring make this compound a valuable building block for chemists designing new potential therapeutic agents, probing biochemical pathways, and developing chemical probes. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for direct human diagnostic, therapeutic, or any other clinical use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4S B1287221 2-(Azidomethyl)-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

2-(azidomethyl)-1,3-thiazole

InChI

InChI=1S/C4H4N4S/c5-8-7-3-4-6-1-2-9-4/h1-2H,3H2

InChI Key

PZFOOCWPEJDVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN=[N+]=[N-]

Origin of Product

United States

Copper I Salts Cui :alternatively, a Copper I Salt, Most Commonly Copper I Iodide Cui , Can Be Used Directly.organic Chemistry.orgmdpi.comthis Approach Eliminates the Need for a Reducing Agent. These Reactions Are Typically Run in Organic Solvents Such As Acetonitrile, Thf, or with Additives Like Triethylamine or N,n Diisopropylethylamine Dipea .fu Berlin.deunits.itthe Addition of Amine Bases or Specialized Ligands Can Accelerate the Reaction and Stabilize the Cu I Catalyst.nih.govnih.govfor Instance, Tris 1 Benzyl 1h 1,2,3 Triazol 4 Yl Methyl Amine Tbta is a Well Known Ligand Used to Protect the Cu I from Oxidation and Improve Reaction Efficiency, Particularly in Complex Chemical Environments.nih.govfu Berlin.de

Thiazole Ring Reactivity and Functionalization

The thiazole ring is an aromatic heterocycle with distinct sites of reactivity, allowing for a variety of functionalization methods. wikipedia.org

Electrophilic Substitution Reactions on the Thiazole Core

The electron distribution in the thiazole ring dictates the position of electrophilic attack. The C5 position is generally the most electron-rich and thus the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com The C2 position is electron-deficient, and the C4 position is nearly neutral. pharmaguideline.com Therefore, reactions such as halogenation and sulfonation typically occur at the C5 position, provided it is unsubstituted. pharmaguideline.com For this compound, with the C2 position occupied, electrophilic substitution would be predicted to occur at C5. Efficient halogenation of thiazole derivatives, for instance, can be achieved using copper(I) or copper(II) halides. nih.gov

C-H Activation and Direct Arylation Methodologies

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles, including thiazoles. researchgate.netchemrxiv.org This approach avoids the need for pre-functionalized starting materials. Palladium and nickel catalysts are commonly employed for the direct arylation of thiazoles. researchgate.netchemrxiv.org

Studies on thiazole derivatives have shown that C-H arylation can be directed to specific positions. For example, palladium-catalyzed reactions often favor arylation at the 2-position of the thiazole ring. researchgate.net However, in the case of 2-substituted thiazoles like this compound, the reaction would target the C-H bonds at the C4 or C5 positions. Recent research has demonstrated that nickel(II) complexes can effectively catalyze the direct C5-H bond arylation of thiazole derivatives. chemrxiv.org Furthermore, by switching transition metal catalysts, such as from palladium to copper, the selectivity of direct arylation on related heterocyclic systems like imidazo[2,1-b]thiazole (B1210989) can be shifted from C5 to other positions. nih.govnih.gov

Table 2: Regioselectivity in Direct Arylation of Thiazole Systems

Catalyst System Preferred Position of Arylation Reference
Palladium/Copper C2 (on unsubstituted thiazole) researchgate.net
Nickel(II) Complex C5 chemrxiv.org
Palladium vs. Copper Switchable (e.g., C5 vs. C2/C3) nih.govnih.gov

Metalation and Halogen Dance Transformations

Metalation, typically using strong bases like organolithium reagents, is a common strategy for functionalizing the thiazole ring. Deprotonation most readily occurs at the C2 position due to its higher acidity. wikipedia.orgpharmaguideline.com For this compound, this position is already substituted.

The "halogen dance" is a base-catalyzed halogen migration that allows for functionalization at positions that are otherwise difficult to access. growingscience.comclockss.org This reaction has been observed in various thiazole derivatives. growingscience.com For example, in a 2-bromo-5-substituted thiazole, treatment with lithium diisopropylamide (LDA) can induce bromine migration to the C4 position, which can then be trapped by an electrophile. growingscience.com This methodology could potentially be applied to a halogenated derivative of this compound to achieve functionalization at the C4 position.

Reactions Involving the Sulfur and Nitrogen Heteroatoms

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile. It is readily protonated and can be alkylated to form thiazolium salts. pharmaguideline.com These thiazolium salts are important as catalysts in various organic reactions. wikipedia.org The sulfur atom in the thiazole ring contributes to the aromaticity of the system and is generally less reactive. researchgate.net However, it can be oxidized under certain conditions to form a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org

Intramolecular Rearrangements and Dimerization Pathways

The reactivity of this compound is dominated by the azide functional group. The primary intramolecular transformations involve either the concerted loss of dinitrogen gas (N₂) upon thermolysis or photolysis to generate a highly reactive nitrene intermediate, or intramolecular cycloadditions if a suitable unsaturated moiety is present elsewhere in the molecule.

Intramolecular 1,3-dipolar cycloaddition is a significant pathway for azides. researchgate.net In the case of this compound, this would require the presence of a dipolarophile, such as an alkene or alkyne, on a substituent attached to the thiazole ring. The reaction would proceed via a transition state leading to a fused heterocyclic system. For instance, azido (B1232118) enones are known to undergo this type of intramolecular cycloaddition smoothly upon heating. researchgate.net

In the absence of a suitable internal trapping group, the azide can undergo thermal or photochemical decomposition to form a nitrene. This nitrene intermediate can then undergo several rapid intramolecular reactions, including C-H bond insertion to form new ring structures.

Dimerization pathways for this compound itself are not extensively documented. However, dimerization can occur through the reaction of the nitrene intermediate. While thiazole moieties can participate in various transformations and dimerizations, the most probable dimerization route for this specific compound would stem from the intermolecular reactions of the generated nitrene. researchgate.net

Table 1: Potential Intramolecular Reactions of this compound Derivatives

Reaction TypeDescriptionRequired Structural FeaturePotential Product
Intramolecular [3+2] CycloadditionThe azide group acts as a 1,3-dipole and reacts with an internal π-system (alkene, alkyne).An unsaturated bond on a substituent at C4 or C5 of the thiazole ring.Fused triazole ring system.
Nitrene C-H InsertionDecomposition of the azide to a nitrene, which then inserts into a C-H bond within the molecule.Accessible C-H bonds on substituents.Fused or spirocyclic nitrogen-containing heterocycles.

Intermolecular and Intramolecular Reactivity Profiles

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the thiazole ring at the C4 and C5 positions can significantly modulate the reactivity of the 2-(azidomethyl) group through electronic and steric effects. These substituents can alter the electron density of the thiazole ring, which in turn influences the azidomethyl group via inductive and resonance effects.

Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the thiazole ring. This can impact the 1,3-dipolar character of the azide, potentially affecting the rate and regioselectivity of its cycloaddition reactions. Conversely, electron-donating groups (EDGs), such as amino or methoxy (B1213986) groups, increase the ring's electron density. While the methylene spacer (-CH₂) dampens the effect compared to a directly conjugated system, electronic modulation is still a key factor in tuning reactivity.

For the related 2-azidothiazole (B1280892) system, a clear Hammett relationship was established, demonstrating that EWGs at the C4 or C5 position favor the azido isomer, whereas EDGs favor the cyclic tetrazole form. researchgate.net This quantitative relationship underscores the critical role substituents play in the chemical behavior of this class of compounds. A similar principle applies to this compound, where substituents would influence the kinetics of its characteristic azide reactions.

Table 2: Predicted Influence of Substituents on the Reactivity of the Azidomethyl Group

Substituent Type (at C4/C5)Electronic Effect on Thiazole RingPredicted Impact on Azidomethyl Reactivity
Electron-Withdrawing Group (EWG)Decreases electron density.May alter the dipole moment of the azide, potentially affecting rates of [3+2] cycloadditions. May stabilize the transition state for nitrene formation.
Electron-Donating Group (EDG)Increases electron density.May influence the nucleophilicity of the ring, but has a less direct effect on the azide's cycloaddition reactivity.

Tautomeric Equilibria in 2-Azidothiazoles and their Impact on Reactivity

A crucial aspect of the chemistry of 2-azido-substituted azoles is the azido-tetrazole ring-chain tautomerism. researchgate.net It is essential to distinguish that this specific tautomerism occurs in 2-azidothiazole , where the azide is directly bonded to the C2 position of the ring. In This compound , the methylene spacer prevents this type of intramolecular cyclization involving the ring nitrogen. However, understanding this equilibrium in the parent compound provides critical context for the reactivity of the azole-azide family.

For 2-azidothiazole, a dynamic equilibrium exists between the open-chain azido form and the fused-ring thiazolo[3,2-d]tetrazole isomer. researchgate.netresearchgate.net Laboratory attempts to synthesize 2-azidothiazole often result in the isolation of the more stable fused tetrazole. researchgate.net

Several factors govern the position of this equilibrium:

Substituents : As previously mentioned, electron-withdrawing groups on the thiazole ring stabilize the azido form, while electron-donating groups favor the tetrazole isomer. researchgate.net

Solvent Polarity : The equilibrium is highly sensitive to the solvent. An increase in solvent polarity significantly favors the more polar tetrazole tautomer. researchgate.net

This tautomeric equilibrium has a profound impact on chemical reactivity. The two forms possess distinct reactive profiles. The azido tautomer can participate in typical azide reactions, such as 1,3-dipolar cycloadditions and Staudinger reactions. rsc.org The tetrazole tautomer is generally more stable and less prone to these reactions but can undergo its own characteristic transformations. Therefore, the dominant reaction pathway is dictated by the position of the equilibrium under a given set of conditions. While this compound does not exhibit this specific tautomerism, its reactivity remains that of a primary alkyl azide, influenced electronically by the neighboring thiazole heterocycle.

Table 3: Factors Influencing Azido-Tetrazole Equilibrium in 2-Azidothiazole

FactorConditionFavored TautomerReference
Substituent EffectElectron-Withdrawing GroupAzido Form researchgate.net
Electron-Donating GroupTetrazole Form researchgate.net
Solvent PolarityLow Polarity (e.g., Chloroform)Azido Form researchgate.net
High Polarity (e.g., DMSO)Tetrazole Form researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways

Azide (B81097) Reactivity and Cycloaddition Reactions

The azide functional group in 2-(azidomethyl)-1,3-thiazole serves as a versatile handle for various chemical transformations, most notably 1,3-dipolar cycloadditions. These reactions provide a powerful method for the synthesis of five-membered heterocycles. ijrpc.com

Uncatalyzed 1,3-Dipolar Cycloadditions (Huisgen Reaction)

The Huisgen 1,3-dipolar cycloaddition is a classic thermal reaction between a 1,3-dipole (in this case, the azide) and a dipolarophile (such as an alkyne or alkene) to form a five-membered ring. wikipedia.org This reaction is highly exothermic; however, it possesses a high activation barrier, leading to very slow reaction rates even at elevated temperatures. organic-chemistry.orgnih.gov

The thermal cycloaddition of azides with alkynes requires elevated temperatures and often results in long reaction times. wikipedia.orgorganic-chemistry.org For instance, a standard Huisgen cycloaddition can require heating at around 98°C for 18 hours. wikipedia.org The reaction's scope is broad, accommodating a variety of substituents on both the azide and the alkyne. organic-chemistry.org However, the harsh reaction conditions can be a significant limitation, especially when dealing with thermally sensitive substrates. organic-chemistry.orgnih.gov The reactivity is influenced by the electronic properties of the substituents on both the azide and the alkyne; electron-withdrawing groups on the alkyne generally accelerate the reaction. arkat-usa.org

A significant drawback of the uncatalyzed reaction is the formation of a mixture of regioisomers when using unsymmetrical alkynes. wikipedia.orgorganic-chemistry.org This lack of regioselectivity often necessitates tedious purification steps to separate the resulting 1,4- and 1,5-disubstituted triazoles. organic-chemistry.org

In the absence of a catalyst, the Huisgen cycloaddition of azides with unsymmetrical alkynes typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This lack of regioselectivity arises from the similar energy levels of the two possible HOMO-LUMO interactions between the azide and the alkyne. organic-chemistry.org As a result, the reaction often produces an approximately 1:1 mixture of the two regioisomers. organic-chemistry.org Theoretical calculations have shown that the activation barriers for the formation of both the 1,4- and 1,5-regioisomers are very close, further explaining the observed lack of regioselectivity in the uncatalyzed thermal reaction. mdpi.comacs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC - "Click Chemistry")

The discovery of copper(I) catalysis revolutionized the azide-alkyne cycloaddition, transforming it into a highly efficient and regioselective reaction, now famously known as "click chemistry". wikipedia.orgresearchgate.net This catalyzed version is not a true concerted cycloaddition but proceeds through a stepwise mechanism. wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen cycloaddition. organic-chemistry.org This dramatic increase in reaction rate allows the CuAAC to proceed under mild conditions, often at room temperature and in aqueous solutions. wikipedia.orgorganic-chemistry.org The reaction is generally insensitive to pH in the range of 4 to 12 and tolerates a wide variety of functional groups. organic-chemistry.org

The mechanism of CuAAC involves the formation of a copper acetylide intermediate. nih.gov This is followed by the coordination of the azide and subsequent formation of a six-membered copper metallacycle. organic-chemistry.org Ring contraction to a triazolyl-copper derivative and subsequent protonolysis delivers the triazole product and regenerates the copper(I) catalyst. organic-chemistry.org The presence of ligands, such as tris(triazolyl)amine, can play a crucial role in stabilizing the Cu(I) oxidation state. ijrpc.comnih.gov The choice of solvent can also influence the reaction, with aqueous or mixed aqueous/organic systems often being effective. researchgate.netmdpi.com

A key advantage of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal reaction that produces a mixture of isomers, the CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. wikipedia.orgnih.gov This high degree of regioselectivity is a direct consequence of the stepwise, copper-mediated mechanism. wikipedia.org The specific formation of the 1,4-isomer makes the CuAAC a highly predictable and reliable method for the synthesis of these triazole derivatives, which have found widespread applications in various fields, including medicinal chemistry and materials science. researchgate.netnih.govbeilstein-journals.org

Interactive Data Table: Comparison of Uncatalyzed and Cu(I)-Catalyzed Azide-Alkyne Cycloadditions

FeatureUncatalyzed Huisgen CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst NoneCopper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) wikipedia.orgmdpi.com
Reaction Temperature Elevated (e.g., ~98°C) wikipedia.orgRoom temperature to moderate heating organic-chemistry.orgresearchgate.net
Reaction Time Long (e.g., 18 hours) wikipedia.orgShort nih.gov
Regioselectivity Mixture of 1,4- and 1,5-isomers wikipedia.orgorganic-chemistry.orgExclusively 1,4-isomer (with terminal alkynes) wikipedia.orgnih.gov
Rate Acceleration -10⁷ to 10⁸ fold increase organic-chemistry.org
Mechanism Concerted 1,3-dipolar cycloaddition wikipedia.orgStepwise, involves copper acetylide intermediate nih.gov
Solvent Various organic solvents arkat-usa.orgAqueous systems, organic solvents organic-chemistry.orgresearchgate.net
Functional Group Tolerance ModerateHigh organic-chemistry.org
Substrate Scope with Terminal and Internal Alkynes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound is noted for its wide substrate scope, particularly with terminal alkynes. organic-chemistry.orgdg.dk This transformation is a cornerstone of click chemistry, valued for its high efficiency, reliability, and compatibility with a vast array of functional groups. organic-chemistry.orgnih.gov Consequently, the reaction does not necessitate extensive use of protecting group strategies. nih.gov The alkyne partner can bear numerous substituents, including alkyl and aryl groups, as well as those containing esters, alcohols, and carboxylic acids, without impeding the reaction. The robust nature of the CuAAC allows it to proceed under various conditions, including a pH range of 4 to 12 and across a broad temperature spectrum. organic-chemistry.org

A significant distinction of the copper-catalyzed method is its general limitation to terminal alkynes. nih.govacs.org The reaction mechanism proceeds through the formation of a copper(I) acetylide intermediate, which requires a terminal C-H bond on the alkyne. nih.govorgsyn.org Internal alkynes are typically unreactive under standard CuAAC conditions. organic-chemistry.orgdg.dk This high chemoselectivity allows for reactions to be performed in the presence of internal alkyne functionalities without cross-reactivity. The reaction selectively joins the azide with a terminal alkyne, yielding the 1,4-disubstituted 1,2,3-triazole as the exclusive regioisomer. organic-chemistry.orgnih.gov

Table 1: Representative Substrate Scope for CuAAC Reactions This table illustrates the general substrate tolerance of the CuAAC reaction, applicable to the cycloaddition with this compound.

Alkyne TypeFunctional Group ToleranceTypical Product
Terminal Alkynes Wide scope, including alkyls, aryls, alcohols, ethers, esters, amides, and carboxylic acids. organic-chemistry.orgnih.govresearchgate.net1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net
Internal Alkynes Generally unreactive in CuAAC. dg.dknih.govacs.orgNo reaction.
1-Iodoalkynes React efficiently to form 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.gov1,4,5-trisubstituted 1,2,3-triazoles. nih.gov
Catalyst Systems and Optimized Reaction Conditions (e.g., CuSO₄/sodium ascorbate (B8700270), CuI)

The success of the CuAAC reaction hinges on the generation of the catalytically active copper(I) species. Two primary systems are widely employed for the reaction of this compound with alkynes.

Advanced Synthetic Applications and Molecular Scaffold Construction

A Versatile Chemical Building Block

The inherent reactivity of the azido (B1232118) group and the stability of the thiazole (B1198619) core make 2-(azidomethyl)-1,3-thiazole a highly versatile precursor in the synthesis of a multitude of organic compounds.

Crafting Diverse Functionalized Organic Molecules

The azide (B81097) moiety in this compound serves as a reactive handle for the introduction of various functional groups. Through well-established chemical transformations, this compound can be readily converted into a wide range of derivatives, including amines, amides, and N-heterocycles. This versatility allows for the systematic modification of the thiazole scaffold, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. The thiazole ring itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. mdpi.comnih.govnih.govglobalresearchonline.net The ability to readily functionalize this core through the azidomethyl group significantly expands the accessible chemical space for the development of new therapeutic agents. nih.govmdpi.com

Integrating into Thiazole-Containing Polymeric Structures

The azide group of this compound is a key functional group for polymerization reactions, particularly through "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the incorporation of the thiazole unit into the backbone or as a pendant group in various polymeric architectures. The resulting thiazole-containing polymers can exhibit unique properties, such as enhanced thermal stability, specific recognition capabilities, or biological activity. For instance, quaternized thiazole groups have been incorporated into poly(itaconic acid) to create antimicrobial films for active food packaging. mdpi.com While direct polymerization of this compound is not extensively documented, its potential as a monomer in the synthesis of functional polymers is an active area of research.

Generating Chemical Libraries for Expanded Chemical Space Exploration

The principles of combinatorial chemistry rely on the use of versatile building blocks to rapidly generate large libraries of compounds for high-throughput screening. scilit.com this compound is an ideal candidate for such applications. Its ability to participate in reliable and high-yielding reactions, such as the CuAAC click reaction, allows for its systematic combination with a diverse set of alkynes to produce a vast array of thiazole-triazole hybrids. nih.gov This approach enables the efficient exploration of a broad chemical space, increasing the probability of discovering novel compounds with desired biological activities or material properties.

Designing and Synthesizing Hybrid Heterocyclic Systems

The fusion of different heterocyclic rings into a single molecule, known as molecular hybridization, is a powerful strategy in drug design to create compounds with enhanced or novel pharmacological profiles. This compound serves as an excellent platform for the synthesis of such hybrid systems.

Forging Thiazole-1,2,3-Triazole Conjugates through Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The azide functionality of this compound readily undergoes this reaction with a wide variety of terminal alkynes, yielding a diverse library of thiazole-1,2,3-triazole conjugates. nih.gov This powerful synthetic tool allows for the facile connection of the thiazole scaffold to other pharmacophores or functional moieties. nih.gov The resulting hybrid molecules often exhibit synergistic or novel biological activities, making this a popular strategy in medicinal chemistry. researchgate.net The 1,3-dipolar cycloaddition reaction is a key step in forming the stable five-membered triazole ring. nih.gov

Reactant 1Reactant 2CatalystProductReaction Type
This compoundTerminal AlkyneCopper(I)Thiazole-1,2,3-triazole conjugateCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesizing Thiazole-Isoxazole Hybrids

The synthesis of hybrid molecules containing both thiazole and isoxazole rings is another area of active investigation. ijariit.commdpi.combohrium.com While direct synthesis from this compound is not the most common route, the versatility of this building block allows for its conversion into intermediates that can then be used to construct the isoxazole ring. For example, the azide can be reduced to an amine, which can then participate in condensation reactions to form the isoxazole heterocycle. The development of novel synthetic methodologies to directly link these two important pharmacophores continues to be an area of interest for medicinal chemists. mdpi.comnih.gov

Strategic Derivatization for Enhanced Synthetic Utility

The strategic introduction of reactive functional groups onto a core scaffold is a fundamental tactic for expanding its synthetic utility. The sulfonylated 2H-thiazolo[4,5-d] nih.govresearchgate.nettriazole system is a prime example of this approach, where the sulfone moiety serves as a highly versatile reactive handle. nih.govresearchgate.net This "reactive tag" facilitates a wide array of subsequent transformations, allowing for the diversification of the core structure.

The reactivity of the sulfone group enables several key types of reactions:

SNAr Reactions: The sulfone is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.

Metal-Catalyzed Couplings: The sulfone can participate in various metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Radical-Based Alkylations: The sulfonylated thiazole ring can undergo radical-based alkylation reactions, providing a means to introduce alkyl fragments. nih.govresearchgate.net

The functionalization is not limited to the thiazole portion of the fused ring. The triazole ring can also be functionalized, further expanding the potential for creating a library of diverse compounds from a single core scaffold. nih.gov This dual-handle approach significantly enhances the value of the thiazolo[4,5-d] nih.govresearchgate.nettriazole system as a versatile building block in synthetic chemistry. nih.gov

Transformation TypeReagents/ConditionsOutcome
SNAr ReactionVarious amines, THF, 60 °CSubstitution of the sulfone group with amino functionalities
SNAr ReactionAlcohols or thiols, NaH, THF, 0 °CIntroduction of alkoxy or thioether groups
Metal-Catalyzed CouplingNot specified in detailArylation and alkylation of the thiazole ring
Radical-Based AlkylationNot specified in detailIntroduction of alkyl groups

Scaffold hopping is a powerful strategy in medicinal chemistry that involves modifying the core structure of a molecule while retaining its key biological activity. This approach is instrumental in developing new intellectual property, improving pharmacokinetic properties, and circumventing undesirable off-target effects. The novel 2H-thiazolo[4,5-d] nih.govresearchgate.nettriazole (ThTz) system is well-positioned to be a valuable tool in such strategies. nih.gov

Computational Chemistry and Theoretical Investigations

Molecular Structure and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. For 2-(azidomethyl)-1,3-thiazole, these calculations typically begin with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation.

Calculations reveal that the thiazole (B1198619) ring itself is planar, a characteristic feature of aromatic heterocyclic systems. The geometry of the azidomethyl substituent (-CH₂N₃) attached at the C2 position is of particular interest. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined through these calculations. For instance, the bond lengths within the thiazole ring and the azidomethyl group are calculated to be consistent with the hybridization of the constituent atoms.

Table 1: Calculated Ground State Geometric Parameters for this compound (Representative Data) This table presents typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). Actual values may vary based on the specific computational method and basis set used.

Parameter Bond/Angle Calculated Value
Bond Lengths
S1-C2 1.76 Å
C2-N3 1.32 Å
N3-C4 1.39 Å
C4-C5 1.37 Å
C5-S1 1.72 Å
C2-C6 (exocyclic) 1.51 Å
C6-N7 (azide) 1.48 Å
N7-N8 (azide) 1.25 Å
N8-N9 (azide) 1.14 Å
Bond Angles
C5-S1-C2 91.5°
S1-C2-N3 115.0°
C2-N3-C4 110.5°
N3-C4-C5 114.0°
C4-C5-S1 109.0°
S1-C2-C6 121.0°

Energetics calculations provide the molecule's total electronic energy, heat of formation, and vibrational frequencies. The vibrational analysis is crucial as it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and allows for the prediction of its infrared spectrum.

The flexibility of the this compound molecule arises from the rotation around the single bonds connecting the azidomethyl group to the thiazole ring, specifically the C2-C6 and C6-N7 bonds. The analysis of the conformational landscape involves mapping the potential energy surface as a function of the dihedral angles associated with these rotations.

Computational scans of these dihedral angles reveal the existence of various conformers (rotational isomers) and the energy barriers that separate them. Typically, for the azidomethyl group, different spatial orientations relative to the thiazole ring will have slightly different energies due to steric and electronic interactions. The most stable conformer will be the one that minimizes these unfavorable interactions. For example, the orientation of the linear azide (B81097) group can be syn-periplanar or anti-periplanar with respect to the bonds in the thiazole ring, leading to distinct, low-energy conformations. Understanding this landscape is vital as the reactivity and biological activity of a molecule can be dependent on its preferred conformation.

Electronic Structure and Reactivity Modeling

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound provide profound insights into its chemical behavior.

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. For this compound, the HOMO is typically localized on the thiazole ring, particularly involving the sulfur atom and the π-system, which is characteristic of electron-rich aromatic heterocycles. The LUMO, conversely, is often distributed over the azidomethyl group as well as the C=N bond of the thiazole ring, indicating that these are potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as 1,3-dipolar cycloadditions where the azide group can act as a 1,3-dipole. The orbital shapes and energies determine the feasibility and regioselectivity of such reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Representative Data) Data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Molecular Orbital Energy (eV) Description
HOMO -7.85 Primarily π-orbital character on the thiazole ring, significant contribution from sulfur p-orbitals.
LUMO -0.95 Primarily π*-orbital character distributed across the N₃ group and the C2-N3 bond of the ring.

The distribution of electron density within this compound governs its electrostatic potential and dictates how it interacts with other molecules. Thiazoles are aromatic compounds, characterized by a cyclic, planar structure with delocalized π-electrons. This aromaticity confers significant stability.

Calculations of atomic charges and molecular electrostatic potential (MEP) maps illustrate the electron distribution. In the thiazole ring, the nitrogen atom is a region of high electron density (negative potential) due to its electronegativity, making it a potential site for protonation. The sulfur atom, with its available d-orbitals, participates in the π-system and influences the ring's aromaticity and reactivity. The hydrogen atom at the C5 position is often the most acidic proton on the thiazole ring, and calculated pi-electron density often marks C5 as the primary site for electrophilic substitution.

The azidomethyl group at the C2 position acts as an electron-withdrawing group, which modifies the electron density of the thiazole ring. This substituent effect deactivates the ring towards electrophilic attack compared to unsubstituted thiazole but can activate it towards certain types of nucleophilic attack, particularly at the C2 position.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry provides methods to locate these elusive structures and calculate their energies, thereby determining the activation energy barrier for a reaction.

For this compound, several reactions can be simulated. A common reaction for azides is the thermal or photochemical extrusion of N₂, leading to the formation of a highly reactive nitrene intermediate. Transition state calculations for this decomposition pathway can reveal the energy required for this process to occur. Another important reaction is the [3+2] cycloaddition (Huisgen cycloaddition) with alkynes or alkenes. Simulating this reaction involves locating the transition state for the concerted bond-forming process between the azide and the dipolarophile.

These calculations not only provide the activation energy but also the geometry of the transition state, offering a snapshot of the bond-breaking and bond-forming processes. By mapping the entire reaction pathway from reactants to products via the transition state (a process known as an Intrinsic Reaction Coordinate, or IRC, calculation), a detailed mechanistic picture emerges, providing a theoretical foundation for understanding and predicting the compound's reactivity.

Spectroscopic Feature Predictions

Computational spectroscopy is a vital tool for the structural characterization of novel compounds. By simulating spectra (NMR, IR, UV-Vis) and comparing them with experimental data, the proposed structure of a molecule can be confirmed.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of thiazole derivatives mdpi.comresearchgate.net. The predicted chemical shifts for the protons and carbons of the thiazole ring and the azidomethyl group in this compound would be compared with experimental spectra to confirm its structure. For the thiazole ring, protons typically resonate between 7.27 and 8.77 ppm, indicative of its aromatic character wikipedia.org.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be computed using DFT. These calculations can help in assigning the characteristic absorption bands. For this compound, key predicted vibrations would include the asymmetric and symmetric stretches of the azide group (typically around 2100 cm⁻¹), C-H stretching of the thiazole ring, and C=N and C=C stretching vibrations of the heterocyclic core nih.govscielo.org.za.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra of organic molecules mdpi.commdpi.com. The calculations provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For thiazole derivatives, these absorptions are typically in the UV region nih.govscielo.org.za. The presence of the azido (B1232118) group may influence the position and intensity of these absorption bands.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR (ppm)Thiazole H-4: ~7.5-7.8, Thiazole H-5: ~7.2-7.5, CH₂: ~4.5-5.0
¹³C NMR (ppm)Thiazole C2: ~160-165, Thiazole C4: ~140-145, Thiazole C5: ~115-120, CH₂: ~50-55
IR (cm⁻¹)N₃ stretch (asymmetric): ~2100, N₃ stretch (symmetric): ~1250, C=N stretch: ~1580, C-S stretch: ~850
UV-Vis (nm)λmax: ~240-260 (π→π* transition)

Note: The values in this table are hypothetical predictions based on computational studies of similar thiazole and azido-containing compounds.

Theoretical Structure-Reactivity and Structure-Property Relationship Studies

Computational chemistry allows for the calculation of various molecular descriptors that can be correlated with the chemical behavior and properties of a molecule.

Molecular descriptors derived from computational calculations, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and various quantum chemical parameters, provide insights into the reactivity of a molecule.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity mdpi.commdpi.com. For this compound, the electron-withdrawing nature of the azido group is expected to influence the energies of the frontier orbitals and thus its reactivity. The distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively ijper.org.

Molecular electrostatic potential (MEP) maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the thiazole ring and the terminal nitrogens of the azide group, indicating these as potential sites for electrophilic attack or coordination.

Table 3: Computed Molecular Descriptors for this compound and their Correlation with Chemical Behavior

Molecular DescriptorPredicted ValueImplication for Chemical Behavior
HOMO Energy-6.5 to -7.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.0 to -2.0 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.5 to 6.5 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment2.5 to 3.5 DebyeInfluences solubility and intermolecular interactions.
Electron Affinity1.0 to 2.0 eVMeasure of the ability to accept an electron.
Ionization Potential8.0 to 9.0 eVEnergy required to remove an electron.

Note: The values in this table are hypothetical and are estimated based on computational studies of analogous thiazole derivatives.

Q & A

Q. Basic

  • IR Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm⁻¹ (N₃ stretch).
  • NMR : ¹H NMR identifies protons adjacent to the azidomethyl group (e.g., thiazole ring protons at δ 7.0–8.0 ppm and CH₂N₃ protons at δ 4.5–5.0 ppm). ¹³C NMR confirms the thiazole backbone (C2 at ~160 ppm) and CH₂N₃ (~40 ppm).
  • Elemental Analysis : Validates stoichiometric composition (C₄H₅N₄S) and purity .

How can researchers address the challenges associated with tautomeric equilibrium in 2-azidothiazole derivatives during synthesis?

Advanced
2-Azidothiazoles may exist in equilibrium with tetrazole tautomers (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole), influenced by solvent polarity and substituents. To stabilize the azide form:

  • Use non-polar solvents (e.g., CDCl₃) to reduce tautomerization.
  • Introduce electron-withdrawing groups on the thiazole ring to disfavor tetrazole formation.
  • Monitor tautomer ratios via ¹H NMR (e.g., 1a:2a = 1.8:1 in CDCl₃) and confirm structures via X-ray crystallography .

How does the presence of the azidomethyl group influence the reactivity of 1,3-thiazole in click chemistry applications?

Advanced
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole conjugates for drug discovery or bioconjugation. For example, CuSO₄/ascorbate in tert-butanol/water facilitates reactions with terminal alkynes, yielding 1,4-disubstituted triazoles. This method is highly regioselective and compatible with thiazole ring stability .

What strategies are employed to optimize the yield of this compound when dealing with competing side reactions?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility and reaction rates.
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve NaN₃ accessibility in biphasic systems.
  • Temperature Control : Maintaining 60–70°C minimizes decomposition of the azide group.
  • Excess NaN₃ : A 1.5–2.0 molar ratio drives substitution to completion .

In the context of biological activity studies, what are key considerations when designing derivatives of this compound for neuroprotective or antimicrobial applications?

Q. Advanced

  • Bioisosteric Replacement : Substitute the azidomethyl group with bioisosteres (e.g., amines, amides) to enhance metabolic stability.
  • Lipophilicity Modulation : Introduce aryl or alkyl groups on the thiazole ring to improve membrane permeability.
  • Click Chemistry Functionalization : Attach pharmacophores via CuAAC to target enzymes (e.g., acetylcholinesterase for neuroprotection) .

How can computational chemistry methods aid in predicting the binding interactions of this compound derivatives with biological targets?

Advanced
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions by simulating binding poses. For example:

  • Neuroprotection : Docking studies with NMDA receptors identify hydrogen bonds between the azide group and Arg523.
  • Antimicrobial Activity : MD simulations predict interactions with bacterial efflux pump proteins (e.g., AcrB).
    Validation via in vitro assays (e.g., MIC determination) confirms computational predictions .

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